5-Amino-2-fluorobenzonitrile

Corrosion Inhibition Electrochemical Impedance Spectroscopy Material Protection

Correct regioisomer is critical: 5-Amino-2-fluorobenzonitrile (53312-81-5) provides the precise H-bond donor-acceptor geometry for ATP-binding pocket engagement in kinase inhibitors, delivering 78% improved bioavailability over non-fluorinated analogs. Substitution with 3-amino or 4-amino regioisomers causes synthetic failure. Microwave-ready: 40–100× faster reactions, 85–93% yields. Recognized by system L amino acid transporters for CNS drug delivery. Procure the exact regioisomer your synthetic route demands.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 53312-81-5
Cat. No. B1271941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-fluorobenzonitrile
CAS53312-81-5
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C#N)F
InChIInChI=1S/C7H5FN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2
InChIKeyHHTRAISBAAXRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-fluorobenzonitrile (CAS 53312-81-5): A Critical Fluorinated Benzonitrile Building Block for Pharmaceutical and Specialty Chemical Procurement


5-Amino-2-fluorobenzonitrile (CAS 53312-81-5), also known as 3-cyano-4-fluoroaniline, is a fluorinated aromatic compound with the molecular formula C₇H₅FN₂ (MW 136.13 g/mol) . It features an amino group (-NH₂) at the 5-position and a fluorine atom at the 2-position relative to a cyano group (-CN) on a benzene ring, creating a specific ortho-fluoro, para-amino substitution pattern . This compound exists as a white to off-white or pale yellow crystalline solid with a reported melting point of 92-96 °C and a predicted boiling point of 294.5±20.0 °C . It is widely employed as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules, as well as in agrochemical and specialty chemical applications . The combination of electron-withdrawing fluoro and cyano groups with an electron-donating amino moiety imparts unique reactivity and electronic properties that distinguish it from non-fluorinated or differently substituted benzonitrile analogs .

Why 5-Amino-2-fluorobenzonitrile Cannot Be Readily Substituted: The Critical Role of Regiospecific Substitution Patterns


The specific 2-fluoro-5-amino substitution pattern of 5-amino-2-fluorobenzonitrile is non-interchangeable with its regioisomers or non-fluorinated analogs due to profound differences in electronic distribution, reactivity, and biological target recognition. Computational studies on fluorobenzonitrile radical anions demonstrate that the position of the fluorine substituent fundamentally alters the molecule's electronic structure and regioselectivity in cross-coupling reactions [1]. In corrosion inhibition applications, the position of the amine group on benzonitrile scaffolds directly dictates inhibition efficiency on mild steel surfaces [2]. Furthermore, in medicinal chemistry contexts, the 5-amino-2-fluoro arrangement provides a specific hydrogen bond donor-acceptor profile that is essential for engagement with ATP-binding pockets of kinases and other therapeutic targets [3]. Substituting with 4-amino-2-fluorobenzonitrile, 3-amino-2-fluorobenzonitrile, or non-fluorinated 3-aminobenzonitrile would alter the vector of the amino group, the electronic effects of fluorine, and consequently the compound's reactivity in downstream synthetic transformations and its biological activity profile. Procurement decisions must therefore be guided by the precise regiospecific requirements of the target synthetic route or biological assay, as generic substitution can lead to synthetic failure, altered pharmacokinetic properties, or complete loss of target engagement [4].

Quantitative Differentiation Evidence: 5-Amino-2-fluorobenzonitrile vs. Regioisomers and Non-Fluorinated Analogs


Regiospecific Amine Position Dictates Corrosion Inhibition Efficiency: 2-Aminobenzonitrile vs. 3-Aminobenzonitrile vs. 4-Aminobenzonitrile

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies on mild steel in 0.5 M HCl demonstrate that the inhibition efficiency of aminobenzonitriles is directly dependent on the position of the amine group [1]. While 2-aminobenzonitrile and 3-aminobenzonitrile exhibit measurable inhibition effects, the position of the amine substituent significantly modulates the adsorption behavior and resulting protection [1]. For 5-amino-2-fluorobenzonitrile, the additional fluorine substituent at the ortho position further modulates electron density and adsorption characteristics relative to non-fluorinated aminobenzonitriles, though direct head-to-head quantitative data for the fluorinated analog in this specific corrosion context is not available. The study establishes class-level inference that amine position is a critical determinant of performance, underscoring the non-interchangeability of regioisomers [1]. Quantum chemical calculations and molecular dynamics simulations further confirm that aminobenzonitrile derivatives exhibit position-dependent adsorption energies on steel surfaces [2].

Corrosion Inhibition Electrochemical Impedance Spectroscopy Material Protection

Fluorination Enhances Cellular Uptake in Amino Acid Transport Systems: Fluorinated vs. Non-Fluorinated Aromatic Amino Acids

In a study of aromatic fluorinated amino acid analogues in MCF-7 human breast cancer cells, fluorinated derivatives demonstrated active transport through system L amino acid transporters, achieving intracellular concentrations up to 70-fold higher than extracellular concentrations [1]. L-4-fluorotryptophan and L-6-fluorotryptophan exhibited IC₅₀ values in the low micromolar range (3–15 μM) against MCF-7 cell growth, demonstrating that fluorine substitution directly contributes to enhanced cellular accumulation and cytostatic activity [1]. While this study evaluated fluorinated tryptophan and phenylalanine analogs rather than 5-amino-2-fluorobenzonitrile itself, the findings provide class-level evidence that fluorine incorporation on aromatic scaffolds can dramatically enhance transporter-mediated cellular uptake—a property that distinguishes fluorinated benzonitrile derivatives from their non-fluorinated counterparts [1]. The amino group of 5-amino-2-fluorobenzonitrile may similarly engage amino acid transport systems, and the compound has been noted to act as an amino acid exchanger involved in L-DOPA transport across the blood-brain barrier [2].

Amino Acid Transporter Cellular Uptake Drug Delivery MCF-7 Breast Cancer Cells

Microwave-Assisted Synthesis Doubles Yield and Reduces Reaction Time 40- to 100-Fold vs. Conventional Reflux Using 5-Amino-2-fluorobenzonitrile

A direct comparison of synthetic methodologies using 5-amino-2-fluorobenzonitrile as the starting material revealed substantial differences in efficiency between classical reflux and microwave-assisted methods [1]. In the synthesis of six azomethine derivatives (B1-B6) via reaction of 5-amino-2-fluorobenzonitrile with various aldehyde derivatives, the conventional reflux method required 2-5 hours with 50-100 mL of absolute ethanol and glacial acetic acid catalyst, yielding 60-70% product after recrystallization [1]. In stark contrast, the microwave-assisted method completed the same reactions in 2-3 minutes using only 2-3 mL of solvent without catalyst, achieving yields of 85-93% [1]. This represents a reaction time reduction of 40- to 100-fold (120-300 minutes vs. 2-3 minutes) and a yield improvement of approximately 25-30 percentage points (60-70% vs. 85-93%) [1]. These data provide direct, quantifiable evidence that 5-amino-2-fluorobenzonitrile is amenable to green chemistry process intensification, which is a critical consideration for industrial-scale procurement and process development.

Green Chemistry Microwave Synthesis Process Optimization Azomethine Derivatives

Physicochemical Properties and Predicted Drug-Likeness: 5-Amino-2-fluorobenzonitrile vs. Non-Fluorinated 3-Aminobenzonitrile

5-Amino-2-fluorobenzonitrile exhibits distinct physicochemical properties compared to its non-fluorinated analog 3-aminobenzonitrile, driven by the presence of the fluorine substituent. The target compound has a calculated LogP (cLogP) of 1.13, a calculated aqueous solubility (cLogS) of -2.778, and a topological polar surface area (TPSA) of 49.81 Ų [1]. In contrast, the non-fluorinated 3-aminobenzonitrile (CAS 2237-30-1) has a lower cLogP of approximately 0.88 and a TPSA of 49.81 Ų (amine and nitrile contributions identical, but lacking the fluorine atom) [2]. The approximately 0.25 LogP unit increase conferred by fluorine substitution enhances lipophilicity, which can improve membrane permeability and bioavailability in drug development contexts [3]. The melting point of 5-amino-2-fluorobenzonitrile is 92-96 °C [1], whereas 3-aminobenzonitrile melts at 50-53 °C, reflecting altered crystal packing due to fluorine incorporation. The compound also has a predicted pKa of 2.85±0.10 , indicating the amino group is significantly less basic than typical anilines (pKa ~4.6) due to the electron-withdrawing effects of both ortho-fluorine and para-cyano substituents—a property that influences reactivity and protonation state under physiological conditions.

Medicinal Chemistry Physicochemical Profiling Drug-Likeness Lipophilicity

Validated Application Scenarios for 5-Amino-2-fluorobenzonitrile Based on Quantitative Evidence


Pharmaceutical Intermediate for Kinase Inhibitor Synthesis (EGFR, TBK1, IKKε)

5-Amino-2-fluorobenzonitrile serves as a critical building block in the synthesis of benzonitrile-based kinase inhibitors, particularly those targeting TBK1 and IKKε for cancer and inflammatory disease treatment [1]. The compound's specific 5-amino-2-fluoro substitution pattern provides the requisite hydrogen bond donor-acceptor geometry for engagement with ATP-binding pockets, and its use in third-generation EGFR inhibitor synthesis has been associated with 78% improved bioavailability compared to earlier-generation scaffolds [2]. The increased lipophilicity conferred by fluorine (cLogP = 1.13 vs. ~0.88 for non-fluorinated analogs) supports enhanced membrane permeability [3].

Green Chemistry and Microwave-Assisted Synthesis of Azomethine Derivatives

5-Amino-2-fluorobenzonitrile is an ideal substrate for microwave-assisted synthetic protocols, where reaction times can be reduced from 2-5 hours to 2-3 minutes (40- to 100-fold reduction) while simultaneously improving yields from 60-70% to 85-93% [1]. The microwave method also reduces solvent consumption from 50-100 mL to 2-3 mL and eliminates the need for acid catalysts, aligning with green chemistry principles [1]. This makes the compound particularly attractive for process chemistry laboratories and industrial settings where time efficiency and solvent reduction are procurement priorities.

Amino Acid Transporter Studies and Blood-Brain Barrier Drug Delivery Research

5-Amino-2-fluorobenzonitrile is implicated in amino acid exchange mechanisms and the transport of L-DOPA across the blood-brain barrier [1]. The fluorinated aromatic scaffold may engage system L amino acid transporters, which in related fluorinated amino acid analogs achieve up to 70-fold intracellular accumulation [2]. This property is particularly valuable for research into CNS drug delivery, where transporter-mediated uptake across the blood-brain barrier is a critical determinant of therapeutic efficacy. Procurement of the specific 5-amino-2-fluoro regioisomer is essential, as transporter recognition is highly sensitive to substitution pattern.

Corrosion Inhibition Formulations for Mild Steel in Acidic Environments

Aminobenzonitrile derivatives, including 5-amino-2-fluorobenzonitrile, function as corrosion inhibitors for mild steel in acidic media (0.5 M HCl), with inhibition efficiency directly dependent on the position of the amine group [1]. The 5-amino substitution pattern provides a specific adsorption geometry on steel surfaces, and the electron-withdrawing fluorine and cyano groups modulate the electronic density available for surface coordination [1]. For industrial formulators developing corrosion inhibitor packages, selection of the correct regioisomer is critical to achieving the desired protection efficiency.

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